molecular formula C6H11NO4 B582537 β-Iminodi(propionic-2,2,3,3-d4 Acid) CAS No. 1219803-81-2

β-Iminodi(propionic-2,2,3,3-d4 Acid)

Cat. No.: B582537
CAS No.: 1219803-81-2
M. Wt: 169.206
InChI Key: TXPKUUXHNFRBPS-SVYQBANQSA-N
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Description

β-Iminodi(propionic-2,2,3,3-d4 Acid): is an isotopically labeled compound, often used in scientific research. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms at specific positions in the molecule. This labeling is particularly useful in various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, as it helps in tracing and studying the behavior of the compound in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-Iminodi(propionic-2,2,3,3-d4 Acid) typically involves the incorporation of deuterium atoms into the propionic acid moiety. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

On an industrial scale, the production of β-Iminodi(propionic-2,2,3,3-d4 Acid) may involve more efficient and cost-effective methods, such as the use of deuterated reagents and catalysts. These methods ensure a high yield of the deuterated compound while maintaining the purity and isotopic labeling required for research applications.

Chemical Reactions Analysis

Types of Reactions

β-Iminodi(propionic-2,2,3,3-d4 Acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

β-Iminodi(propionic-2,2,3,3-d4 Acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of β-Iminodi(propionic-2,2,3,3-d4 Acid) involves its interaction with various molecular targets and pathwaysThis effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    β-Iminodi(propionic acid): The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.

    Deuterated propionic acid: Another deuterated compound used in analytical techniques and research.

Uniqueness

The uniqueness of β-Iminodi(propionic-2,2,3,3-d4 Acid) lies in its isotopic labeling, which provides distinct advantages in tracing and studying the compound in various environments. The presence of deuterium atoms allows for more precise and accurate analysis compared to non-deuterated compounds .

Properties

CAS No.

1219803-81-2

Molecular Formula

C6H11NO4

Molecular Weight

169.206

IUPAC Name

3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid

InChI

InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2,4D2

InChI Key

TXPKUUXHNFRBPS-SVYQBANQSA-N

SMILES

C(CNCCC(=O)O)C(=O)O

Synonyms

β-Iminodi(propionic-2,2,3,3-d4 Acid)

Origin of Product

United States

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